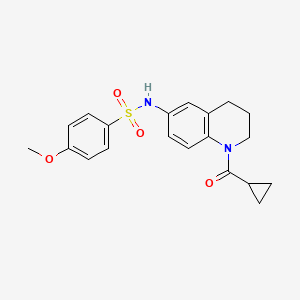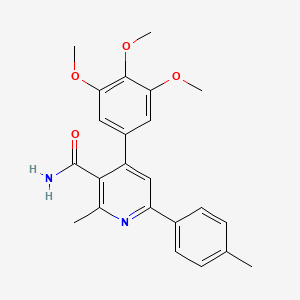
2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.
Substitution Reactions: Introduction of the methyl and trimethoxyphenyl groups through electrophilic aromatic substitution.
Amidation: The carboxamide group can be introduced via an amidation reaction using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its structural complexity and biological activity.
Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition or receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-phenylpyridine-3-carboxamide: Lacks the trimethoxyphenyl group, potentially altering its biological activity.
6-(4-Methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide: Similar structure but with different substitution patterns.
Uniqueness
The unique combination of substituents in 2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide may confer distinct biological properties, making it a valuable compound for further study.
Eigenschaften
IUPAC Name |
2-methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-13-6-8-15(9-7-13)18-12-17(21(23(24)26)14(2)25-18)16-10-19(27-3)22(29-5)20(11-16)28-4/h6-12H,1-5H3,(H2,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKQAWSTIRPCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-(Dimethylamino)-N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]but-2-enamide](/img/structure/B2607518.png)
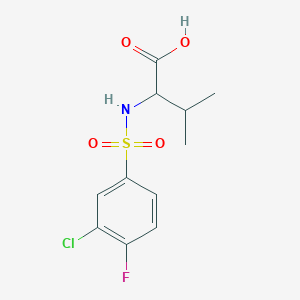
![(2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2607522.png)
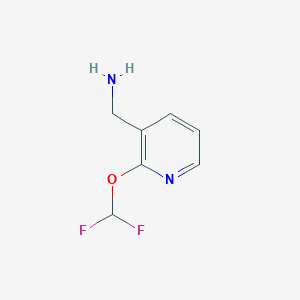
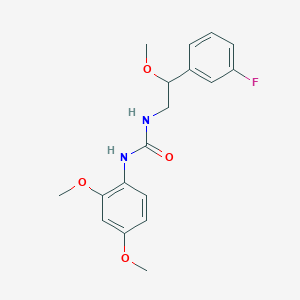
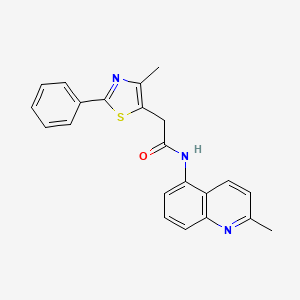
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2607529.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide](/img/structure/B2607530.png)
![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)
![7-(4-ethoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2607532.png)
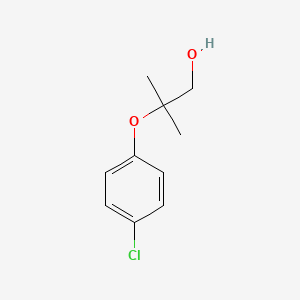

![4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2607539.png)
